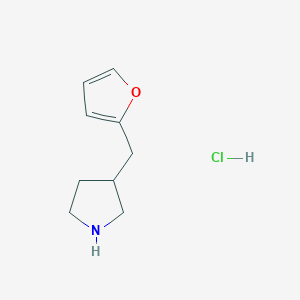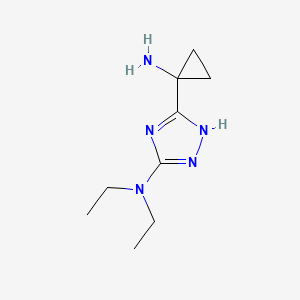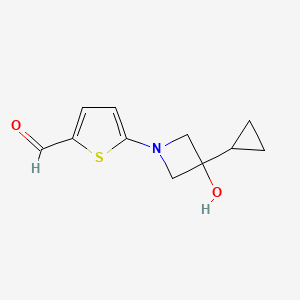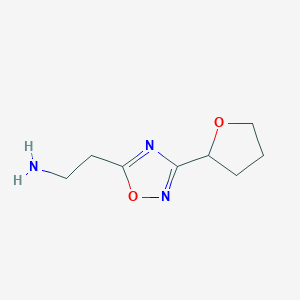![molecular formula C8H16O4 B13207381 2-[2-(2-Ethoxyethoxy)ethoxy]acetaldehyde](/img/structure/B13207381.png)
2-[2-(2-Ethoxyethoxy)ethoxy]acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(2-Ethoxyethoxy)ethoxy]acetaldehyde is an organic compound with the molecular formula C8H16O4. It is a colorless liquid that is soluble in water and various organic solvents. This compound is part of the family of polyether aldehydes and is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Ethoxyethoxy)ethoxy]acetaldehyde typically involves the reaction of ethylene oxide with ethylene glycol monoethyl ether in the presence of a catalyst. The reaction proceeds through a series of etherification steps, resulting in the formation of the desired polyether aldehyde.
-
Step 1: Etherification
Reactants: Ethylene oxide, ethylene glycol monoethyl ether
Catalyst: Acidic or basic catalyst (e.g., sulfuric acid or sodium hydroxide)
Conditions: Temperature around 70-80°C, atmospheric pressure
Product: 2-[2-(2-Ethoxyethoxy)ethoxy]ethanol
-
Step 2: Oxidation
Reactants: 2-[2-(2-Ethoxyethoxy)ethoxy]ethanol
Oxidizing Agent: Pyridinium chlorochromate (PCC) or other mild oxidizing agents
Conditions: Room temperature, inert atmosphere
Product: this compound
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors with continuous monitoring of reaction parameters to ensure high yield and purity. The process involves the same steps as the laboratory synthesis but on a larger scale, with optimized conditions for maximum efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-Ethoxyethoxy)ethoxy]acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Nucleophilic Addition: The aldehyde group can react with nucleophiles like Grignard reagents or hydride donors to form secondary alcohols.
Condensation: The compound can undergo aldol condensation with other aldehydes or ketones in the presence of a base to form β-hydroxy aldehydes or ketones.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, pyridinium chlorochromate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Grignard reagents, hydride donors
Bases for Condensation: Sodium hydroxide, potassium hydroxide
Major Products Formed
Oxidation: 2-[2-(2-Ethoxyethoxy)ethoxy]acetic acid
Reduction: 2-[2-(2-Ethoxyethoxy)ethoxy]ethanol
Nucleophilic Addition: Secondary alcohols
Condensation: β-Hydroxy aldehydes or ketones
Scientific Research Applications
2-[2-(2-Ethoxyethoxy)ethoxy]acetaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various polyether compounds and as a reagent in organic synthesis.
Biology: Employed in the study of enzyme-catalyzed reactions involving aldehydes and in the development of biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its solubility and reactivity.
Industry: Utilized in the production of surfactants, lubricants, and polymer additives.
Mechanism of Action
The mechanism of action of 2-[2-(2-Ethoxyethoxy)ethoxy]acetaldehyde involves its reactivity as an aldehyde. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biochemical effects. The aldehyde group can undergo nucleophilic addition reactions with amino groups in proteins, forming Schiff bases and potentially altering protein function.
Comparison with Similar Compounds
2-[2-(2-Ethoxyethoxy)ethoxy]acetaldehyde can be compared with other similar compounds such as:
2-[2-(2-Methoxyethoxy)ethoxy]acetaldehyde: Similar structure but with a methoxy group instead of an ethoxy group. It has different solubility and reactivity properties.
2-[2-(2-Ethoxyethoxy)ethoxy]ethanol: The reduced form of the aldehyde, used in different applications due to its alcohol functionality.
2-[2-(2-Ethoxyethoxy)ethoxy]acetic acid: The oxidized form of the aldehyde, with applications in the synthesis of polyether carboxylic acids.
These comparisons highlight the unique properties of this compound, particularly its reactivity as an aldehyde and its versatility in various chemical reactions and applications.
Properties
Molecular Formula |
C8H16O4 |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
2-[2-(2-ethoxyethoxy)ethoxy]acetaldehyde |
InChI |
InChI=1S/C8H16O4/c1-2-10-5-6-12-8-7-11-4-3-9/h3H,2,4-8H2,1H3 |
InChI Key |
VIGPEKUIVIPDAG-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOCCOCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[1-(Aminomethyl)cyclobutyl]piperidin-4-ol](/img/structure/B13207314.png)
![Methyl 2-[2-(4-cyanophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13207319.png)
![3-(Bromomethyl)-3-ethylbicyclo[3.1.0]hexane](/img/structure/B13207325.png)
![N-{2-[4-(2-chloro-1-hydroxyethyl)phenyl]ethyl}methanesulfonamide](/img/structure/B13207344.png)


![2-{[2-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine](/img/structure/B13207352.png)
![4-[4-(Dimethylamino)phenyl]-2-azaspiro[4.4]nonan-1-one](/img/structure/B13207363.png)




![3-Cyclopropyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-C]pyridine](/img/structure/B13207404.png)
